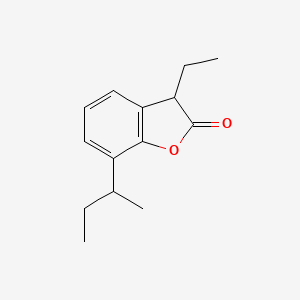

7-(sec-Butyl)-3-ethylbenzofuran-2(3H)-one

Description

Significance of the Benzofuran (B130515) Scaffold in Contemporary Medicinal Chemistry Research

The benzofuran scaffold, an aromatic heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a recurring motif in a vast number of biologically active natural products and synthetic molecules. nih.gov Its structural rigidity and ability to participate in various non-covalent interactions make it an ideal framework for the design of compounds that can bind to a wide array of biological targets with high affinity and selectivity.

The versatility of the benzofuran nucleus allows for the introduction of various substituents at multiple positions, leading to a diverse chemical space for drug discovery. nih.gov This has resulted in the development of benzofuran derivatives with a broad spectrum of pharmacological activities. Numerous studies have demonstrated their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant agents. researchgate.net The ability to modulate the electronic and steric properties of the benzofuran ring through substitution is a key strategy employed by medicinal chemists to fine-tune the biological activity and pharmacokinetic properties of these compounds. nih.gov

Overview of Scholarly Investigations on Substituted Benzofuran-2(3H)-ones, including 7-(sec-Butyl)-3-ethylbenzofuran-2(3H)-one

While the broader class of benzofurans has been extensively studied, the benzofuran-2(3H)-one substructure, also known as 2-coumaranone, represents a significant area of investigation in its own right. These compounds are characterized by a lactone (cyclic ester) fused to the benzene ring. The presence of a carbonyl group and a stereocenter at the 3-position in many derivatives adds to their chemical and biological diversity.

Scholarly investigations into substituted benzofuran-2(3H)-ones have revealed a range of biological activities, largely influenced by the nature and position of the substituents on both the aromatic ring and the lactone moiety. Although specific research articles focusing solely on this compound are not prominent in the available literature, the study of related substituted analogs provides valuable insights into the structure-activity relationships within this class of compounds.

Research on 3-alkyl-substituted benzofuran-2(3H)-ones has been a subject of interest. For instance, various methods have been developed for the synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones, which are recognized as important pharmacophores. royalsocietypublishing.org The introduction of alkyl groups at the 3-position can influence the compound's lipophilicity and steric profile, which in turn can affect its interaction with biological targets.

Substituents on the benzene ring also play a crucial role in determining the biological properties of benzofuran-2(3H)-ones. For example, studies on various substituted benzofuran-3(2H)-one derivatives have led to the identification of potent inhibitors of DRAK2, a serine/threonine kinase involved in cell death signaling pathways, suggesting potential therapeutic applications in diabetes. researchgate.net While this research focuses on the 3(2H)-one isomer, it underscores the importance of substitution patterns on the benzofuranone core.

The synthesis of benzofuran-2(3H)-ones with diverse substitution patterns is an active area of research. Methods for the regioselective preparation of benzofuranones allow for the controlled placement of substituents at any position on the aromatic ring. oregonstate.edu This control is essential for systematically exploring the structure-activity relationships of these compounds.

While direct research on this compound is limited, the collective body of research on substituted benzofuran-2(3H)-ones indicates that the presence of alkyl groups at both the 3 and 7 positions would likely confer specific physicochemical properties influencing its biological activity. The sec-butyl group at the 7-position and the ethyl group at the 3-position would increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes.

The table below summarizes the biological activities observed for various substituted benzofuran-2(3H)-one derivatives, providing a context for the potential areas of investigation for compounds like this compound.

| Substituent Position(s) | Type of Substituent(s) | Observed Biological Activity |

| 3 | Alkyl, Amino | Pharmacophore for various biological targets royalsocietypublishing.org |

| Varied (on benzene ring) | Halogen, Alkoxy, etc. | DRAK2 Inhibition (for 3(2H)-one isomer) researchgate.net |

| Varied | General | Potential for diverse pharmacological effects nih.govresearchgate.net |

It is important to note that the specific biological profile of this compound would require dedicated experimental investigation. However, the existing research on related analogs provides a strong rationale for its synthesis and evaluation in various biological assays.

Structure

3D Structure

Properties

Molecular Formula |

C14H18O2 |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

7-butan-2-yl-3-ethyl-3H-1-benzofuran-2-one |

InChI |

InChI=1S/C14H18O2/c1-4-9(3)11-7-6-8-12-10(5-2)14(15)16-13(11)12/h6-10H,4-5H2,1-3H3 |

InChI Key |

AINJZGLXKNHVCF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C2=C(C(=CC=C2)C(C)CC)OC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 7 Sec Butyl 3 Ethylbenzofuran 2 3h One and Analogous Benzofuran 2 3h One Structures

General Synthetic Routes to the Benzofuran-2(3H)-one Core Structure

The construction of the fundamental benzofuran-2(3H)-one ring system can be achieved through several strategic approaches. These methods focus on the efficient formation of the fused bicyclic structure from various acyclic or monocyclic precursors.

While the target molecule is a benzofuran-2(3H)-one, the synthesis of the isomeric benzofuran-3(2H)-one (also known as coumaran-3-one) scaffold is a relevant area of study, as these isomers can sometimes be interconverted or are synthesized via similar strategies. Condensation reactions are a primary method for their formation.

Aurones, which are derivatives of benzofuran-3(2H)-ones, are commonly synthesized through the acido-basic condensation of coumaran-3-ones with aldehydes. mdpi.com More recently, to avoid benzylic rearrangement of α,β-dicarbonyl compounds in basic media, acidic catalysis has been employed. Clays such as K10, KSF, or acid-treated Algerian clay have proven to be effective catalysts for the solvent-free condensation of benzofuran-3(2H)-one with α,β-dicarbonyl compounds under microwave irradiation, leading to novel acyl-aurones. mdpi.com This methodology provides a stereoselective route to the more stable E-isomer in good yields. mdpi.com

Further strategies for synthesizing the benzofuran-3(2H)-one core include rhodium-catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids and asymmetric dual-metal relay catalysis combining Rh-catalyzed addition with Pd-catalyzed intramolecular C-O coupling. organic-chemistry.org

Table 1: Examples of Condensation and Cyclization Reactions for Benzofuran-3(2H)-one Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Benzofuran-3(2H)-one, Benzil | Clay (K10, KSF), Microwave | Acyl-aurone | mdpi.com |

| N-aryloxyacetamides, Propiolic acids | Rh/Co relay catalysis | Benzofuran-3(2H)-one with quaternary center | organic-chemistry.org |

Palladium-catalyzed carbonylation reactions represent a powerful and direct method for constructing the benzofuran-2(3H)-one core. These reactions typically involve the intramolecular carbonylative cyclization of suitable phenol derivatives.

One such approach is the palladium-catalyzed cross-carbonylation of phenols and naphthols with aldehydes in the presence of a cocatalyst like trifluoroacetic acid (CF₃COOH), which yields the corresponding benzofuran-2(3H)-one derivatives. sci-hub.se This method effectively combines a phenol, an aldehyde, and carbon monoxide to build the lactone ring. Similarly, the cyclocarbonylation of 2-hydroxybenzyl alcohols can also be achieved under these conditions. sci-hub.se A recently developed palladium-catalyzed three-component cascade carbonylation reaction provides another efficient route to construct benzofuran (B130515) derivatives. nih.gov

These carbonylation strategies are valued for their ability to construct the core structure from readily available starting materials in a single, atom-economical step.

Table 2: Palladium-Catalyzed Carbonylation for Benzofuran-2(3H)-one Synthesis

| Phenolic Substrate | Carbonyl Source | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Substituted Phenols | Aldehydes, CO | Palladium catalyst, CF₃COOH | Benzofuran-2(3H)-one derivatives | sci-hub.se |

A diverse array of cyclization and annulation strategies has been developed for the synthesis of the broader benzofuran class, many of which can be adapted for benzofuran-2(3H)-one synthesis. These methods often involve the formation of a key C-C or C-O bond to close the furan (B31954) ring.

Key strategies include:

Intramolecular Cyclization of Phenols: A classical approach involves the lactonization of (ortho-hydroxy)aryl acetic acids, often promoted by acids like p-toluenesulfonic acid or reagents like trichlorophosphate. royalsocietypublishing.org A method for synthesizing benzofuran-2(3H)-one involves hydrolyzing o-chlorophenylacetic acid to 2-hydroxyphenylacetic acid, followed by a lactonization reaction catalyzed by iron sulfate. google.com

Annulation of Phenols and Alkynes: Copper-mediated oxidative annulation of phenols with unactivated internal alkynes provides a direct route to substituted benzofurans. rsc.org

Cascade Reactions: Efficient cascade or domino reactions can rapidly build molecular complexity. One such strategy involves a DMAP-mediated tandem cyclization of ortho-hydroxy α-aminosulfones to produce aminobenzofuran derivatives. nih.gov Another involves a cascade reaction of DMF with an aryne, followed by trapping with a sulfur ylide, to synthesize 2-aroyl benzofurans. organic-chemistry.org

Diels-Alder/Retro-Diels-Alder Reactions: A novel synthesis of substituted benzofuranones proceeds from the reaction of 3-hydroxy-2-pyrones with specific nitroalkenes. oregonstate.edunih.gov This sequence involves a Diels-Alder cycloaddition, elimination of nitrous acid, and a retro-cycloaddition to form a phenol with a tethered ester, which then cyclizes to the benzofuranone. oregonstate.edu This method offers excellent regiochemical control. nih.gov

Strategies for Regioselective Functionalization of Benzofuran-2(3H)-one Derivatives

To synthesize the target molecule, 7-(sec-Butyl)-3-ethylbenzofuran-2(3H)-one, specific alkyl groups must be introduced at defined positions on the core structure. This requires synthetic methods that offer high regioselectivity.

The introduction of alkyl groups can be achieved either by starting with an already substituted precursor or by functionalizing a pre-formed benzofuran-2(3H)-one ring.

Functionalization at C3: The C3 position is adjacent to the carbonyl group, making its α-proton acidic and amenable to deprotonation followed by alkylation. A one-pot synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones has been developed based on a caesium carbonate-promoted Michael addition and subsequent lactonization. royalsocietypublishing.org This cascade process first produces a tri-substituted acetic acid ester intermediate, which then undergoes intramolecular lactonization to form the C3-substituted benzofuran-2(3H)-one skeleton. royalsocietypublishing.org

Functionalization of the Benzene (B151609) Ring: Introducing substituents like the sec-butyl group at C7 typically involves starting with a phenol that already contains this group in the correct position relative to the hydroxyl group. For instance, a 2-bromo-6-sec-butylphenol could serve as a starting material for subsequent palladium-catalyzed coupling and cyclization reactions. Classical electrophilic aromatic substitution reactions (e.g., Friedel-Crafts alkylation) on a pre-formed benzofuranone are often difficult to control regioselectively and can lead to mixtures of products. Therefore, building the ring from an appropriately substituted phenol is often the preferred strategy for achieving regiochemical control on the aromatic portion. oregonstate.edu The synthesis of 7-methylbenzofuran-2(3H)-one and 7-isobutyl-4-methylbenzofuran-2(3H)-one has been demonstrated, showcasing the feasibility of incorporating alkyl groups on the benzene ring prior to or during ring formation. oregonstate.edu

The C3 position of 3-ethylbenzofuran-2(3H)-one is a stereocenter. Therefore, controlling the stereochemistry at this position is a crucial aspect of the synthesis of enantiomerically pure or enriched material. The development of enantioselective methods for synthesizing chiral benzofuran derivatives is an active area of research. nih.gov

Strategies for achieving stereocontrol include:

Asymmetric Catalysis: Chiral catalysts can be used to induce enantioselectivity in the ring-forming or functionalization step. For example, an asymmetric dual-metal relay catalysis using a Rh/chiral sulfur-olefin catalyst has been used for the enantioselective synthesis of benzofuran-3(2H)-ones containing a quaternary carbon. organic-chemistry.org

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a reaction, after which the auxiliary is removed.

Diastereoselective Reactions: In some cases, existing stereocenters in the molecule can influence the formation of new ones. It has been noted that reaction temperature and time can significantly influence the diastereomeric excess in the synthesis of 3-N-substituted benzofuran-2(3H)-ones, and the resulting diastereoisomers can be separated by chromatography. royalsocietypublishing.org

While direct methods for the stereoselective introduction of an ethyl group at C3 of this specific scaffold are not broadly detailed, the principles of asymmetric alkylation of lactones are well-established and could be applied. This would typically involve the generation of a chiral enolate or the use of a chiral phase-transfer catalyst in the alkylation step.

Methodological Aspects of Compound Characterization in Synthetic Organic Chemistry

The precise characterization of a synthesized compound is a cornerstone of organic chemistry, ensuring its identity, structure, and purity. For a molecule such as this compound, a combination of advanced spectroscopic and chromatographic techniques is indispensable.

Application of Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of a compound by probing the interaction of molecules with electromagnetic radiation. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are powerful tools for the unambiguous identification of benzofuran-2(3H)-one derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would exhibit distinct signals for the aromatic protons, the protons of the ethyl group at the 3-position, and the protons of the sec-butyl group at the 7-position. The splitting patterns (e.g., doublets, triplets, quartets, multiplets) arise from spin-spin coupling between neighboring protons and are critical for assigning the structure.

¹³C NMR reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum would show characteristic peaks for the carbonyl carbon of the lactone, the aromatic carbons, and the aliphatic carbons of the ethyl and sec-butyl substituents.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) are often used to generate ions from the molecule, which are then analyzed to provide a highly accurate mass-to-charge ratio (m/z) oregonstate.edu. This data is crucial for confirming the molecular formula of the target compound.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the γ-lactone ring, typically in the range of 1820-1750 cm⁻¹ oregonstate.edu. Other bands corresponding to C-H bonds of the aromatic and aliphatic groups, as well as C-O stretching vibrations, would also be present.

A summary of expected spectroscopic data for a compound like this compound is presented in the interactive table below.

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons, a quartet and a triplet for the ethyl group, and a multiplet and doublets for the sec-butyl group. |

| ¹³C NMR | A peak for the carbonyl carbon (~175 ppm), signals for aromatic carbons, and peaks for the aliphatic carbons of the substituents. |

| HRMS (ESI) | A molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺. |

| IR | A strong absorption band for the C=O stretch of the lactone ring (~1810 cm⁻¹). |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of the synthesized product and the assessment of its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Flash Column Chromatography (FCC) is a widely used preparative technique for purifying organic compounds. oregonstate.edu The crude reaction mixture is loaded onto a column packed with a solid adsorbent, typically silica gel, and a solvent or a mixture of solvents (the eluent) is passed through the column. oregonstate.edu The components of the mixture travel through the column at different rates depending on their polarity and are collected as separate fractions. oregonstate.edu The progress of the separation is often monitored by Thin-Layer Chromatography (TLC) , which uses a small plate coated with the same adsorbent to quickly check the composition of the fractions. oregonstate.edu

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of a compound and can also be used for preparative separations. sielc.com In reverse-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. sielc.com The purity of the compound is determined by the number and relative areas of the peaks in the chromatogram. A single, sharp peak is indicative of a high-purity sample. HPLC methods can be scaled up for the isolation of impurities or for preparative separation of the desired product. sielc.com

The table below outlines the application of these chromatographic methods for this compound.

| Method | Stationary Phase | Typical Mobile Phase | Application |

| Flash Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate mixture | Purification of the crude product. oregonstate.edu |

| Thin-Layer Chromatography | Silica Gel | Hexanes/Ethyl Acetate mixture | Monitoring reaction progress and column fractions. oregonstate.edu |

| High-Performance Liquid Chromatography | C18 silica gel (Reverse-Phase) | Acetonitrile/Water mixture | Purity assessment and preparative isolation. sielc.com |

The general procedure for this type of synthesis involves heating a mixture of the appropriate 3-hydroxy-2-pyrone and a nitroalkene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and a proton source like trifluoroacetic acid (TFA) in a high-boiling solvent like 1,2-dichlorobenzene (DCB). oregonstate.edu The reaction is typically carried out under an inert atmosphere to prevent side reactions. oregonstate.edu

For the synthesis of this compound, the hypothetical starting materials would be a 3-hydroxy-2-pyrone bearing a sec-butyl group and a nitroalkene that would introduce the ethyl group at the 3-position of the resulting benzofuranone. Following the reaction, the crude product would be purified using flash column chromatography. oregonstate.edu

Mechanistic Studies of Biological Activities of Substituted Benzofuran 2 3h Ones

Anticancer Mechanisms of Action of Benzofuran (B130515) Derivatives

Benzofuran derivatives have emerged as a significant area of research in medicinal chemistry due to their wide range of therapeutic properties, including antiviral, anti-inflammatory, and notably, antitumor effects nih.gov. The anticancer activity of these compounds is multifaceted, involving various mechanisms such as the induction of programmed cell death (apoptosis), inhibition of key cellular machinery, and the modulation of cellular stress and inflammatory responses nih.gov.

A primary mechanism through which benzofuran derivatives exert their anticancer effects is by inducing apoptosis and interfering with the normal progression of the cell cycle in cancer cells.

Apoptosis Induction: Research has shown that various benzofuran derivatives can trigger apoptosis through caspase-dependent pathways nih.gov. For instance, a novel benzofuran-isatin conjugate, Compound 5a, demonstrated a potent ability to provoke apoptosis in a dose-dependent manner in colorectal cancer cell lines (SW620 and HT29) nih.gov. This was associated with the suppression of the anti-apoptotic protein Bcl-2 and an increase in the cleavage of PARP, an enzyme involved in DNA repair nih.gov. Similarly, certain bromoalkyl and bromoacetyl derivatives of benzofurans are effective inducers of apoptosis in leukemia cells nih.gov.

Cell Cycle Arrest: Beyond inducing cell death, benzofuran derivatives can halt the proliferation of cancer cells by arresting the cell cycle at critical checkpoints. A novel benzofuran lignan known as Benfur was found to efficiently arrest Jurkat T lymphocytes, a type of leukemia cell, in the G2/M phase of the cell cycle nih.gov. This cell cycle arrest was shown to be dependent on the p53 tumor suppressor protein and was directly correlated with the induction of apoptosis nih.gov. Other studies on related heterocyclic compounds have also noted cell cycle arrest in the G0/G1 phase cardiff.ac.uk.

| Compound/Derivative | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Benfur (a benzofuran lignan) | Jurkat T lymphocytes | G2/M phase cell cycle arrest and apoptosis induction nih.gov | nih.gov |

| Bromoacetyl derivatives of benzofuran | K562, MOLT-4 (leukemia) | Apoptosis induction nih.gov | nih.gov |

| Compound 5a (benzofuran-isatin conjugate) | HT29, SW620 (colorectal) | Apoptosis induction, suppression of Bcl-2 nih.gov | nih.gov |

| Chalcone-derived benzofuran | Various | Apoptosis via caspase activation and ROS induction ejmo.org | ejmo.org |

The cellular redox balance is critical for cell survival, and its disruption can lead to cell death. Benzofuran derivatives can modulate this balance, acting as either antioxidants or pro-oxidants depending on the specific compound and cellular context.

In the context of cancer therapy, a pro-oxidative effect is often desirable. Certain benzofuran derivatives have been shown to increase levels of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death nih.gov. For example, studies have revealed that some benzofurans lead to a higher concentration of hydrogen peroxide in leukemia cells, suggesting their mechanism involves the generation of superoxide radicals nih.gov. Chalcone derivatives of benzofuran are also known to induce apoptosis through ROS production mediated by the c-Myc oncogene ejmo.org. This accumulation of ROS can damage cellular components like lipids, proteins, and DNA, ultimately triggering apoptosis mdpi.comresearchgate.net.

Conversely, other benzofuran-2-one derivatives have been investigated for their antioxidant properties, showing an ability to reduce intracellular ROS levels and protect against oxidative stress-induced cell death, which is a valuable property for treating neurodegenerative disorders mdpi.com.

Chronic inflammation is a key factor in cancer development and progression. Interleukin-6 (IL-6) is a potent pro-inflammatory cytokine that plays a role in inflammation and immune responses nih.govyoutube.com. Dysregulation of IL-6 signaling is implicated in various cancers. Research into the mechanism of action of benzofuran derivatives has shown that some compounds can modulate these inflammatory pathways. Specifically, certain active benzofuran derivatives have been found to inhibit the release of the pro-inflammatory cytokine IL-6 in K562 leukemia cells, suggesting an anti-inflammatory component to their anticancer activity nih.gov.

The efficacy of anticancer agents often relies on their ability to interact with specific molecular targets within cancer cells. Researchers have identified several key targets for benzofuran derivatives.

Tubulin: Tubulin is a protein that polymerizes to form microtubules, which are essential for cell division, structure, and intracellular transport cardiff.ac.uk. Disruption of the microtubule system is a validated anticancer strategy. Tubulin has been identified as a direct molecular target for highly active bromo derivatives of benzofurans nih.gov. By binding to tubulin, these compounds inhibit its polymerization, leading to cell cycle arrest and apoptosis. Structure-activity relationship studies have indicated that modifications to the benzofuran structure, such as adding a hydroxyl group at the C7 position, can enhance tubulin inhibition nih.gov.

DNA Gyrase B: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a well-established target for antibiotics nih.gov. While primarily an antibacterial target, its inhibition disrupts fundamental cellular processes. Some studies have screened benzofuran derivatives for their ability to inhibit DNA gyrase, particularly in the context of developing new antibacterial agents against pathogens like Mycobacterium tuberculosis researchgate.net. These inhibitors typically bind to the ATP-binding site on the GyrB subunit of the enzyme nih.govdiva-portal.org.

Antimicrobial Mechanisms of Action of Benzofuran Derivatives

Benzofuran derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacterial pathogens.

The antimicrobial spectrum of benzofuran derivatives can vary significantly based on their chemical structure.

Activity against Gram-Positive Bacteria: Several studies have reported the efficacy of benzofuran derivatives against Gram-positive bacteria. A series of 3H-spiro[1-benzofuran-2,1'-cyclohexane] derivatives showed notable activity against microorganisms such as Bacillus subtilis, Bacillus cereus, Micrococcus luteus, and Staphylococcus aureus nih.gov. Interestingly, these same compounds were inactive against Gram-negative bacteria, suggesting a degree of selectivity nih.gov.

Broad-Spectrum Activity: In contrast, other classes of benzofuran derivatives have shown broad-spectrum activity. A series of newly synthesized fluorinated pyrazolyl-thiazoles containing a benzofuran moiety exhibited good antimicrobial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (Klebsiella pneumoniae, Pseudomonas aeruginosa, E. coli) bacteria nih.gov. Similarly, certain benzofuran ester derivatives have been screened and found to be active against both types of bacteria researchgate.net. The structural features of the derivatives, such as lipophilicity, have been suggested as important factors influencing their antibacterial potency nih.gov.

| Compound/Derivative Class | Gram-Positive Activity | Gram-Negative Activity | Reference |

|---|---|---|---|

| 3H-spiro[1-benzofuran-2,1'-cyclohexane] derivatives | Active (e.g., S. aureus, B. subtilis) nih.gov | Inactive nih.gov | nih.gov |

| Fluorinated pyrazolyl-thiazole benzofurans | Active (e.g., S. aureus, B. subtilis) nih.gov | Active (e.g., K. pneumoniae, E. coli) nih.gov | nih.gov |

| Benzofuran ester derivatives | Active (e.g., S. aureus) researchgate.net | Active (e.g., E. coli) researchgate.net | researchgate.net |

Antifungal Activities against Yeast-like Fungi and Other Pathogens

There is no specific information available in the scientific literature regarding the antifungal activity of 7-(sec-Butyl)-3-ethylbenzofuran-2(3H)-one against yeast-like fungi or other pathogenic fungi. Studies on other benzofuran derivatives have shown that antifungal properties can be highly dependent on the specific substitution patterns on the benzofuran ring. nih.gov

Inhibition of Key Bacterial Enzymes (e.g., Sortase A, FabI)

No published studies were found that investigate the inhibitory effects of this compound on key bacterial enzymes such as Sortase A or FabI. Research into enzyme inhibition is typically conducted on compounds that have first demonstrated significant antibacterial activity.

Antimycobacterial Activities against Mycobacterium tuberculosis Strains

There is no data available concerning the antimycobacterial activity of this compound against strains of Mycobacterium tuberculosis.

Antioxidant Mechanisms of Benzofuran Derivatives

While many benzofuran derivatives are studied for their antioxidant potential, no specific research has been published on the antioxidant mechanisms of this compound.

Free Radical Scavenging Activity (e.g., DPPH Radical Scavenging Assay)

No data from DPPH radical scavenging assays or other similar tests are available for this compound to quantify its free radical scavenging activity. The antioxidant capacity of benzofuran compounds is often linked to the presence and position of hydroxyl or other electron-donating groups, which are not specified in the primary structure of the requested compound. nih.gov

Inhibition of Lipid Peroxidation and Other Oxidative Processes

There is no information available regarding the ability of this compound to inhibit lipid peroxidation or other oxidative processes.

Other Pharmacological Mechanisms and Cellular Pathways Modulated by Benzofuran-2(3H)-ones

No studies have been published detailing any other pharmacological mechanisms or cellular pathways modulated by this compound. Research on analogous structures has explored a variety of activities, including anticancer and anti-inflammatory effects, but these findings cannot be specifically attributed to the requested compound. mdpi.comrsc.org

Antiplatelet Aggregation Mechanisms

Substituted benzofuran-2(3H)-ones have been investigated for their potential to inhibit platelet aggregation, a key process in thrombosis. The mechanisms underlying this activity are multifaceted, primarily involving the modulation of intracellular signaling cascades that govern platelet activation.

Research into compounds structurally related to this compound has revealed significant antiplatelet effects. For instance, studies on 3-butyl-6-bromo-1(3H)-isobenzofuranone (Br-NBP), a structural isomer, have shown that it effectively inhibits platelet aggregation induced by arachidonic acid (AA). The antiplatelet activity of Br-NBP is linked to its ability to restrain the formation of thromboxane B(2) and inhibit Ca(2+) mobilization, both of which are critical steps in the arachidonic acid cascade that leads to platelet aggregation. Furthermore, Br-NBP was found to enhance the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), and promote nitric oxide (NO) synthesis, which are all key inhibitory signals in platelets. This dual action on both the arachidonic acid pathway and the cGMP-NO signaling pathway highlights a comprehensive mechanism of antiplatelet action nih.gov.

Another class of related compounds, 2,3-dihydro nih.govnih.govdioxino[2,3-g]benzofuran derivatives, has been identified as potent protease-activated receptor 4 (PAR4) antagonists. PAR4 is a receptor for thrombin, a potent platelet activator. By antagonizing this receptor, these compounds can effectively block thrombin-induced platelet aggregation. Notably, certain isomers within this class have demonstrated high in vitro antiplatelet activity with IC50 values in the nanomolar range, indicating strong potential as antiplatelet agents nih.gov.

Table 1: In Vitro Antiplatelet Activity of Selected Benzofuran Derivatives

| Compound | Target | IC50 (nM) |

|---|---|---|

| Isomer 36 (phenoxyl methylene substituted 2,3-dihydro-1,4-dioxine ring) | PAR4 | 26.13 |

| Isomer 37 (phenoxyl methylene substituted 2,3-dihydro-1,4-dioxine ring) | PAR4 | 14.26 |

| 3-butyl-6-bromo-1(3H)-isobenzofuranone (Br-NBP) | Arachidonic Acid-induced Aggregation | 84,000 |

This table presents the half-maximal inhibitory concentration (IC50) of various substituted benzofuran derivatives against platelet aggregation, indicating their potency as antiplatelet agents.

The research suggests that the antiplatelet effects of substituted benzofuran-2(3H)-ones and their analogs are achieved through various mechanisms, including the inhibition of key enzymatic pathways and the antagonism of critical platelet receptors.

Histamine H3 Receptor Antagonism and Neurotransmitter Modulation for Cognitive Enhancement

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor in the central nervous system (CNS), plays a crucial role in modulating the release of histamine and other key neurotransmitters such as acetylcholine, norepinephrine, and dopamine. Antagonism of the H3 receptor is a promising therapeutic strategy for enhancing cognitive function.

Several novel heterocyclic-substituted benzofurans have been identified as potent histamine H3 receptor antagonists with nanomolar potency in vitro nih.gov. These compounds have shown efficacy in animal models of attention and cognition. The mechanism of cognitive enhancement by these benzofuran derivatives is believed to stem from their ability to block the inhibitory effect of the H3 receptor, thereby increasing the release of pro-cognitive neurotransmitters in brain regions associated with learning and memory nih.govresearchgate.netbenthamscience.com.

For example, antagonism of H3 receptors has been shown to increase the release of acetylcholine and norepinephrine, both of which are vital for attention, learning, and memory processes. Furthermore, by acting as heteroreceptors, H3 receptors can modulate the release of other neurotransmitters. H3 receptor antagonists have been demonstrated to enhance the release of dopamine in the prefrontal cortex, a brain region critical for executive functions and cognitive control nih.gov. This modulation of multiple neurotransmitter systems contributes to the pro-cognitive effects observed with these compounds.

Table 2: In Vitro Properties of a Novel Heterocyclic-Substituted Benzofuran Histamine H3 Receptor Antagonist (A-688057)

| Parameter | Value |

|---|---|

| H3 Receptor Binding Affinity (Ki) | 1.5 nM |

| hERG K+ Channel Binding Affinity (Ki) | >9000 nM |

| Lipophilicity (logD pH 7.4) | 2.05 |

| CNS Penetration (Blood/Brain Ratio) | 3.4x |

This table summarizes the in vitro characteristics of a representative substituted benzofuran H3 receptor antagonist, highlighting its high potency, selectivity, and favorable physicochemical properties for CNS activity.

The high selectivity of some of these benzofuran derivatives for the H3 receptor over other receptors, such as the hERG K+ channel, is a critical feature, suggesting a lower potential for off-target side effects nih.gov. The ability of these compounds to penetrate the central nervous system is also a key determinant of their efficacy as cognitive enhancers.

An in-depth examination of the structure-activity relationships (SAR) of this compound and its analogues reveals critical insights into the molecular features governing their pharmacological effects. This analysis is fundamental for the rational design of new, more potent, and selective therapeutic agents based on the benzofuran-2(3H)-one scaffold.

Emerging Research Avenues and Future Directions for Benzofuran 2 3h One Chemistry

Development of Novel Synthetic Strategies for Complex Benzofuran-2(3H)-one Architectures

The synthesis of the benzofuran-2(3H)-one core and its derivatives is a cornerstone of research in this area, with a continuous drive towards more efficient, versatile, and environmentally benign methods. Traditional synthetic routes are being supplemented and replaced by innovative strategies that allow for the construction of increasingly complex molecular architectures.

Recent advancements have focused on catalytic processes to achieve higher yields and greater selectivity. For instance, palladium-catalyzed intramolecular annulation of cinnamic acids and phenols has emerged as an efficient method for creating 3-substituted benzofurans. divyarasayan.org Another novel approach involves a Diels-Alder reaction of nitro vinyl furan (B31954) with various dienophiles, providing a straightforward route to benzofuran (B130515) derivatives. divyarasayan.org Researchers are also exploring one-pot synthetic protocols, such as the acetic acid-catalyzed reaction between benzoquinones and other compounds, which proceeds through a series of steps including ring opening, addition, oxidation, and lactonization to yield the desired benzofuran derivatives. nih.gov

The development of domino reactions, where multiple bond-forming events occur in a single synthetic operation, represents a particularly promising avenue. A novel cascade reaction involving a caesium carbonate-promoted Michael addition and subsequent lactonization has been established for the one-pot synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-one derivatives. royalsocietypublishing.org These advanced synthetic strategies are crucial for accessing a wider diversity of benzofuran-2(3H)-one structures, which is essential for exploring their full therapeutic potential.

Key Synthetic Strategies for Benzofuran-2(3H)-ones

| Strategy | Description | Key Features |

| Palladium-Catalyzed Annulation | Intermolecular reaction of cinnamic acids and phenols. divyarasayan.org | High efficiency for 3-substituted benzofurans. divyarasayan.org |

| Diels-Alder Reaction | Reaction of nitro vinyl furan with dienophiles. divyarasayan.org | Provides a direct route to the benzofuran core. divyarasayan.org |

| One-Pot Synthesis | Acetic acid-catalyzed reaction of benzoquinones. nih.gov | Multi-step process in a single pot. nih.gov |

| Domino Reaction | Caesium carbonate-promoted Michael addition and lactonization. royalsocietypublishing.org | Efficient for synthesizing complex derivatives. royalsocietypublishing.org |

Application of Advanced Analytical Techniques for Deeper Mechanistic Elucidation

A thorough understanding of reaction mechanisms is critical for optimizing existing synthetic methods and designing new ones. The application of advanced analytical techniques is providing unprecedented insights into the intricate pathways of benzofuran-2(3H)-one formation and reactivity.

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools for the structural characterization of novel benzofuran-2(3H)-one derivatives. royalsocietypublishing.org These techniques allow for the unambiguous identification of products and intermediates, which is the first step in any mechanistic investigation. For instance, 1H and 13C NMR, along with ESI-MS, have been used to confirm the structures of newly synthesized brominated benzofuran derivatives. mdpi.com

In addition to these standard techniques, more specialized methods are being employed to probe reaction dynamics. In situ monitoring of reactions using techniques like real-time NMR or infrared (IR) spectroscopy can provide valuable data on reaction kinetics and the transient species involved. X-ray crystallography also plays a crucial role by providing precise three-dimensional structural information of key intermediates or final products, which can help to validate proposed mechanistic pathways. researchgate.net The combination of these advanced analytical tools is essential for a deeper mechanistic elucidation of the complex reactions involved in benzofuran-2(3H)-one chemistry.

Integration of Chemoinformatics and High-Throughput Screening for Compound Discovery

The discovery of new bioactive compounds is being accelerated by the integration of computational tools and automated experimental techniques. Chemoinformatics and high-throughput screening (HTS) are becoming increasingly important in the exploration of the vast chemical space of benzofuran-2(3H)-one derivatives.

HTS allows for the rapid screening of large libraries of compounds against specific biological targets. For example, a high-throughput, cell-based HCV luciferase reporter assay was used to screen approximately 300,000 compounds, leading to the identification of a benzofuran class of HCV inhibitors. nih.gov This approach enables the efficient identification of "hit" compounds that can then be further optimized.

Chemoinformatics plays a crucial role in both the design of screening libraries and the analysis of HTS data. Computational models can be used to predict the biological activity and physicochemical properties of virtual compounds, helping to prioritize which molecules to synthesize and test. nih.gov Structure-activity relationship (SAR) studies, often aided by computational methods, are then used to guide the optimization of hit compounds into potent and selective drug candidates. nih.gov The synergy between HTS and chemoinformatics is a powerful engine for the discovery of novel benzofuran-2(3H)-ones with therapeutic potential.

Exploration of Undiscovered Therapeutic Applications and Biological Targets for Benzofuran-2(3H)-ones

The benzofuran scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. nih.govmedcraveonline.com These include antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai The exploration of new therapeutic applications and the identification of novel biological targets for benzofuran-2(3H)-ones is an active and promising area of research.

Many existing drugs, such as the antiarrhythmic agent amiodarone, contain a benzofuran moiety, highlighting the therapeutic potential of this class of compounds. nih.govmedcraveonline.com Recent research has uncovered that benzofuran derivatives can act as potent inhibitors of various enzymes and receptors. For example, some derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells or inhibiting tubulin polymerization. mdpi.com

The diverse biological activities of benzofuran-2(3H)-ones suggest that many of their potential therapeutic applications remain undiscovered. Ongoing research aims to identify new biological targets for these compounds and to explore their efficacy in a wider range of diseases. This includes investigating their potential as antiviral, neuroprotective, and antidiabetic agents. The continued exploration of the biological activities of novel benzofuran-2(3H)-one derivatives is likely to lead to the development of new and effective therapies for a variety of human diseases. nih.gov

Q & A

Q. What are the primary synthetic strategies for constructing the benzofuran-2(3H)-one core in 7-(sec-butyl)-3-ethyl derivatives?

The benzofuran-2(3H)-one scaffold is typically synthesized via:

- Radical cascade reactions : Using para-quinone methides (p-QMs) with azodiisobutyronitrile (AIBN) and CuI catalysis. This method achieves yields of 43–84% but requires bulky substituents (e.g., tert-butyl) for successful cyclization .

- One-pot domino synthesis : Alkali-promoted Michael addition followed by lactonization, which introduces chiral centers at the C3 position. Solvent polarity and temperature (e.g., ethanol at 80°C) critically influence enantioselectivity .

- Condensation reactions : As demonstrated for analogous compounds, benzofuran-2(3H)-ones can form via base-catalyzed (e.g., piperidine) condensation of benzaldehyde derivatives with benzofuranone precursors in ethanol .

Q. How is X-ray crystallography employed to resolve structural ambiguities in substituted benzofuran-2(3H)-ones?

Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. For example:

- The C=O bond in the benzofuranone ring is typically 1.2018(16) Å, consistent with carbonyl conjugation .

- Substituents like sec-butyl and ethyl groups introduce steric effects, altering dihedral angles (e.g., 5–10° deviations in the benzofuran plane) .

- Data refinement uses software suites like CrysAlisPRO (for data collection) and SHELX (for structure solution), achieving R-values < 0.05 for high confidence .

Q. What spectroscopic techniques are critical for characterizing 7-(sec-butyl)-3-ethylbenzofuran-2(3H)-one?

- NMR : H NMR identifies ethyl and sec-butyl protons (δ 1.2–1.5 ppm for methyl groups; δ 2.5–3.0 ppm for CH adjacent to oxygen). C NMR confirms the lactone carbonyl at ~170 ppm .

- IR : Strong absorption at 1750–1780 cm (C=O stretch) and 1200–1250 cm (C-O-C in furan) .

- HRMS : Validates molecular ion peaks (e.g., [M+H] with < 3 ppm error) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of benzofuran-2(3H)-ones in cross-coupling reactions?

- Electron-withdrawing groups (e.g., chloro) deactivate the lactone ring, requiring harsher conditions (e.g., Pd catalysis at 100°C) for Suzuki-Miyaura coupling.

- Bulky substituents (e.g., sec-butyl) hinder radical-mediated pathways. For example, tert-butyl groups stabilize transition states in AIBN-mediated reactions, whereas smaller substituents (methyl/isopropyl) lead to side reactions .

- Computational studies (DFT) predict regioselectivity by analyzing frontier molecular orbitals. For instance, electron-rich C3 positions favor nucleophilic attacks .

Q. What methodologies address contradictions in reported biological activities of benzofuran-2(3H)-one derivatives?

Discrepancies in antimicrobial or anticancer data often arise from:

- Assay variability : MIC values depend on bacterial strains (e.g., Gram-positive vs. Gram-negative) and solvent carriers (DMSO vs. aqueous buffers) .

- Structural modifications : Minor changes (e.g., hydroxyl vs. methoxy groups) alter bioavailability. For example, 6-hydroxy derivatives exhibit stronger radical scavenging but poorer membrane permeability .

- Dose-response validation : Redundant testing using orthogonal assays (e.g., MTT and apoptosis markers) minimizes false positives .

Q. How can computational modeling optimize the synthesis of this compound?

- Transition state analysis : Identifies rate-limiting steps (e.g., lactonization barriers) using Gaussian or ORCA software. Solvent effects are modeled via COSMO-RS .

- Docking studies : Predict binding affinities for target proteins (e.g., cyclooxygenase-2), guiding structural prioritization before in vitro testing .

- Machine learning : Trains models on existing reaction databases to predict optimal catalysts (e.g., CuI vs. FeCl) and solvent systems .

Q. What strategies mitigate side reactions during functionalization of the benzofuran-2(3H)-one core?

- Protecting groups : Temporarily shield reactive sites (e.g., silylation of hydroxyl groups) during halogenation or alkylation .

- Low-temperature kinetics : Slows down competing pathways (e.g., polymerization) in radical reactions .

- Chemoselective catalysts : Enzymatic catalysts (e.g., lipases) selectively modify ester groups without affecting the furan ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.